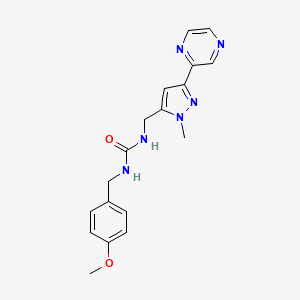
1-(4-methoxybenzyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-methoxybenzyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea is a useful research compound. Its molecular formula is C18H20N6O2 and its molecular weight is 352.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-methoxybenzyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea, with the CAS number 2034603-06-8, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. Its molecular formula is C18H20N6O2 and it has a molecular weight of 352.4 g/mol. This compound is part of a broader class of pyrazole derivatives, which are being investigated for various therapeutic applications, including anti-inflammatory and anticancer properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those structurally related to this compound. Research indicates that compounds within this class can exhibit significant cytotoxic effects against various cancer cell lines.
Key Findings
- Cytotoxicity : The compound's structural analogs have shown promising results in inhibiting cell proliferation in different cancer cell lines. For example, pyrazole derivatives have demonstrated IC50 values (the concentration required to inhibit cell growth by 50%) as low as 0.067 µM against specific targets, indicating potent activity .
The mechanisms through which these compounds exert their biological activity often involve the inhibition of key enzymes and pathways associated with cancer progression. For instance:
- Aurora-A Kinase Inhibition : Some pyrazole derivatives have been identified as potent inhibitors of Aurora-A kinase, a critical regulator of mitosis, which is often overexpressed in cancer cells .
Anti-inflammatory Effects
In addition to their anticancer properties, pyrazole derivatives are also being explored for their anti-inflammatory effects. The ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by excessive inflammation.
Case Studies
A recent study evaluated a series of pyrazole derivatives, including those similar to this compound, for their biological activity:
Study Overview
- Objective : To assess the anticancer and anti-inflammatory activities of synthesized pyrazole derivatives.
Results
The study found that several compounds exhibited significant inhibition of cancer cell lines and showed promise in reducing inflammatory markers in vitro.
Eigenschaften
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-24-14(9-16(23-24)17-12-19-7-8-20-17)11-22-18(25)21-10-13-3-5-15(26-2)6-4-13/h3-9,12H,10-11H2,1-2H3,(H2,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGICBCSXJJXDJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)NCC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














